molecular formula C13H19NO6 B589886 N-Hydroxy Mexiletine-d6 Oxalate CAS No. 1330264-84-0

N-Hydroxy Mexiletine-d6 Oxalate

Cat. No.: B589886
CAS No.: 1330264-84-0
M. Wt: 291.333
InChI Key: PNGGHGAOQPZGES-SJPQGYSLSA-N
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Description

N-Hydroxy Mexiletine-d6 Oxalate (CAS 1330264-84-0) is a deuterium-labeled analog of Mexiletine, a Class IB antiarrhythmic agent primarily used to treat ventricular arrhythmias . This compound is synthesized by replacing six hydrogen atoms with deuterium (²H) at specific molecular positions and introducing an N-hydroxyl functional group, followed by salt formation with oxalic acid. The deuterium labeling enhances metabolic stability, making it invaluable as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) for quantifying Mexiletine and its metabolites in pharmacokinetic studies . The oxalate salt improves aqueous solubility compared to the hydrochloride form, facilitating its use in analytical preparations.

Properties

CAS No.

1330264-84-0

Molecular Formula

C13H19NO6

Molecular Weight

291.333

IUPAC Name

N-[1,1,1,2,3,3-hexadeuterio-3-(2,6-dimethylphenoxy)propan-2-yl]hydroxylamine;oxalic acid

InChI

InChI=1S/C11H17NO2.C2H2O4/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13;3-1(4)2(5)6/h4-6,10,12-13H,7H2,1-3H3;(H,3,4)(H,5,6)/i3D3,7D2,10D;

InChI Key

PNGGHGAOQPZGES-SJPQGYSLSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(C)NO.C(=O)(C(=O)O)O

Synonyms

(+/-)-1-(2,6-Dimethylphenoxy)-N-hydroxy-2-propanamine-d6 Ethanedioate; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy Mexiletine-d6 Oxalate involves the deuteration of N-Hydroxy Mexiletine OxalateThe specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process must adhere to strict quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy Mexiletine-d6 Oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield N-Oxide derivatives, while reduction may produce deuterated amine derivatives .

Scientific Research Applications

N-Hydroxy Mexiletine-d6 Oxalate is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites of drugs.

    Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetic and metabolic properties of potential drug candidates.

    Biological Research: Used in studies involving enzyme kinetics, receptor binding, and other biochemical processes

Mechanism of Action

The mechanism of action of N-Hydroxy Mexiletine-d6 Oxalate involves its interaction with molecular targets such as enzymes and receptors. The incorporation of deuterium can affect the binding affinity and activity of the compound, leading to changes in its pharmacokinetic and metabolic profiles. The specific pathways involved depend on the biological system being studied and the nature of the interactions between the compound and its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Hydroxy Mexiletine-d6 Oxalate with its closest structural analogs, focusing on chemical properties, applications, and research findings.

Comparative Data Table

Compound Name CAS Number Molecular Formula Deuterium Atoms Functional Modifications Salt Form Primary Application
[2H6]-Mexiletine Hydrochloride 1329835-60-0 C₁₁H₁₁D₆ClNO·HCl 6 None Hydrochloride Internal standard for Mexiletine quantification
[2H6]-N-Hydroxy Mexiletine Oxalate 1330264-84-0 C₁₁H₁₀D₆NO₂·C₂H₂O₄ 6 N-hydroxylation + oxalate salt Oxalate Internal standard for N-Hydroxy Mexiletine metabolite analysis

Key Differences and Research Findings

Structural Modifications :

  • N-Hydroxylation : The addition of a hydroxyl group to the nitrogen atom in this compound mimics the phase I metabolic product of Mexiletine, enabling precise tracking of metabolite formation in biological matrices .
  • Salt Form : The oxalate salt enhances aqueous solubility compared to the hydrochloride form, which is critical for preparing stable stock solutions in analytical workflows .

Deuterium Labeling: Both compounds incorporate six deuterium atoms, ensuring minimal chromatographic deviation from their non-deuterated counterparts while providing distinct mass spectral signatures for accurate MS detection .

Analytical Applications: [2H6]-Mexiletine Hydrochloride: Used to quantify the parent drug Mexiletine in plasma and tissue samples, leveraging its isotopic purity to avoid interference from endogenous compounds .

Stability and Solubility :

  • Oxalate salts generally exhibit higher solubility in polar solvents compared to hydrochlorides, a property exploited in analytical method development to ensure consistent recovery rates .

Limitations and Considerations

  • Cost: Deuterated compounds are significantly more expensive than their non-labeled analogs, necessitating careful cost-benefit analysis in large-scale studies.

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